molecular formula C23H21N5O2S B2770777 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097917-25-2

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2770777
M. Wt: 431.51
InChI Key: ULEFIMKWQKCNQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the carbon atom of an aroyl carbonyl group C (Ar)=O has a signal at 191.8 ppm, the carbon atom of an ester carbonyl group O C (Ar)=O at 163.6 ppm, and the carbon atom C 1′ of a 2- (1,3-benzothiazol-2-yl) substituent at 161.2 ppm .

Scientific Research Applications

Synthesis and Microbial Studies

One study explores the synthesis and microbial activities of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride for the preparation of various substituted benzothiazole derivatives. These compounds exhibited antibacterial and antifungal properties, underscoring their potential in drug discovery and development against microbial infections (Patel & Agravat, 2007).

Antimicrobial Activity of Pyridine Derivatives

Another study focused on synthesizing and evaluating the antimicrobial activity of new pyridine derivatives. This research involved the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, forming amide derivatives that showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Biological Activity Screening

Further studies include the synthesis and biological activity screening of [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, which were tested for their analgesic and anti-inflammatory activities. These compounds were synthesized via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, highlighting the diverse biological activities of benzothiazole derivatives (Demchenko et al., 2015).

Novel Synthetic Routes and Biological Evaluation

Additionally, novel synthetic routes for benzothiazole derivatives have been developed, leading to the creation of compounds with promising biological activities. These activities include antimicrobial, antioxidant, and potential antitubercular properties, emphasizing the compound's significance in developing new therapeutic agents (Bhoi, Borad, Pithawala, & Patel, 2016).

properties

IUPAC Name

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-22-4-3-19(17-5-9-24-10-6-17)26-28(22)14-16-7-11-27(12-8-16)23(30)18-1-2-20-21(13-18)31-15-25-20/h1-6,9-10,13,15-16H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEFIMKWQKCNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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